Arsorane

Beschreibung

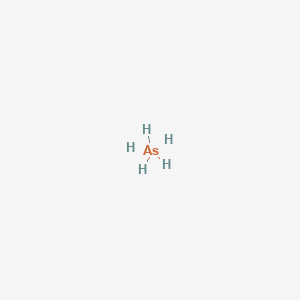

Structure

2D Structure

Eigenschaften

Molekularformel |

AsH5 |

|---|---|

Molekulargewicht |

79.961 g/mol |

IUPAC-Name |

λ5-arsane |

InChI |

InChI=1S/AsH5/h1H5 |

InChI-Schlüssel |

FFBCLZHRHDRKFK-UHFFFAOYSA-N |

SMILES |

[AsH5] |

Kanonische SMILES |

[AsH5] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Arsoranes

Strategies for the Formation of Arsorane Frameworks

The construction of the core this compound structure can be achieved through several distinct synthetic routes. These strategies primarily involve the formation of new carbon-arsenic bonds or the modification of the oxidation state of the arsenic center.

A foundational approach to this compound synthesis involves the use of arsenic halides as starting materials. ontosight.ai Triorganoarsenic(III) compounds, which are precursors to arsoranes, are commonly synthesized through the reaction of arsenic(III) halides with organometallic nucleophiles such as Grignard reagents and organolithium derivatives. thieme-connect.de For instance, arsenic trichloride (B1173362) (AsCl₃) or arsenic triiodide (AsI₃) can be reacted with alkyl lithium or Grignard reagents to produce trialkyl arsines. thieme-connect.descielo.br

The controlled, stepwise addition of these organometallic reagents to arsenic(III) halides allows for the synthesis of di- or tri-substituted arsenic compounds. thieme-connect.de Another example includes the use of triphenylarsine (B46628) dichloride, a pentavalent arsenic halide, which can act as a Lewis acid in reactions to form As(V) compounds. uq.edu.au These reactions provide a direct route to the arsenic core, which can then be further functionalized.

Table 1: Examples of this compound Precursor Synthesis from Arsenic Halides

| Arsenic Halide | Reagent | Product Type | Citation |

|---|---|---|---|

| Arsenic(III) chloride | Grignard Reagents | Triorganoarsenic(III) | thieme-connect.descielo.br |

| Arsenic(III) chloride | Organolithium derivatives | Triorganoarsenic(III) | thieme-connect.de |

| Arsenic(III) iodide | Grignard Reagents | Trialkyl arsine | scielo.br |

The generation of arsoranes (often referred to as arsonium (B1239301) ylides in this context) from arsonium salts is a widely employed and versatile method. usa-journals.com This strategy typically involves two main steps. First, an arsonium salt is prepared by the reaction of a tertiary arsine, such as triphenylarsine, with an alkyl halide or organosulfonate. usa-journals.com Second, the arsonium salt is deprotonated using a suitable base to yield the arsonium ylide, which is a resonance-stabilized species and a key form of an this compound. usa-journals.com

Arsonium ylides are generally more nucleophilic than their analogous phosphonium (B103445) ylides, a property attributed to the greater contribution of the zwitterionic resonance form. hku.hk The choice of base and reaction conditions is critical and can influence the reactivity of the resulting ylide. thieme-connect.de For example, the interaction of tropylium (B1234903) fluoroborate with an arsonium ylide can produce an arsonium salt, which upon treatment with a base like aqueous sodium hydroxide (B78521) (NaOH), yields the corresponding this compound. mdpi.com

Oxidative addition is a fundamental reaction class in organometallic chemistry that can be applied to the synthesis of arsoranes. This process involves an increase in both the coordination number and the formal oxidation state of the arsenic center, typically from As(III) to As(V). wikipedia.org

A notable example of this route is the reaction of cyclic arsenites (trivalent arsenic compounds) with 1,2-diketones. ias.ac.in In this reaction, the arsenite undergoes oxidative addition with the diketone to form a pentacoordinated this compound. ias.ac.in However, it has been observed that achieving oxidative addition to an arsenite center is generally more challenging compared to the analogous reaction with a phosphite. ias.ac.in This reluctance is attributed to the "d-orbital contraction" effect, which makes the oxidation of As(III) to As(V) less favorable. ias.ac.in Despite this, oxidative addition remains a viable, though specific, route for accessing certain this compound structures.

Transylidation provides an alternative pathway for the generation of arsonium ylides. usa-journals.com This method involves an equilibrium reaction between an existing ylide and a salt to form a new ylide and a new salt. In the context of this compound synthesis, a common approach is the reaction of a phosphonium ylide with an arsonium salt. thieme-connect.de

The driving force for this reaction is the formation of a more stable product, often the highly stable triphenylphosphine (B44618) oxide (P=O bond). thieme-connect.de This makes the reaction thermodynamically favorable and effectively transfers the ylidic carbon from phosphorus to arsenic. thieme-connect.de This strategy has been successfully used to generate trifluoromethylated arsoranes from the transylidation between specific fluorinated phosphonium salts and methylenetriphenylthis compound. rsc.org Similarly, arsoranes have been generated from the reaction of phosphonium salts with other arsoranes in transylidation reactions. hku.hk

Recent research has explored novel synthetic routes to arsoranes, including the condensation of arsenic precursors with diols. A significant development in this area is the synthesis of spiro-arsoranes from the reaction of phenylarsonic acid with various vicinal diols. uni-muenchen.denih.gov These reactions are typically condensation reactions performed in aprotic solvents. uni-muenchen.denih.gov

A wide array of open-chain and cyclic vicinal diols can be used, leading to a series of spiro-arsoranes with a phenyl group as the fifth substituent on the pentavalent arsenic center. uni-muenchen.denih.gov Depending on the steric demands of the diol used, either mononuclear spiro compounds or novel dimeric double-spiro structures can be formed. uni-muenchen.denih.gov A particularly advantageous development was the creation of a synthetic procedure for spiro-oxyarsoranes that uses water as the solvent. uni-muenchen.denih.gov This approach has been successfully applied to carbohydrate derivatives, resulting in the first structurally characterized carbohydrate-arsenic(V) compound. uni-muenchen.de

Table 2: Synthesis of Spiro-Arsoranes from Phenylarsonic Acid and Vicinal Diols

| Diol Precursor | Resulting this compound Structure Type | Citation |

|---|---|---|

| meso-2,3-butanediol | Mononuclear spiro compound | uni-muenchen.denih.gov |

| exo-cis-2,3-norbornanediol | Mononuclear spiro compound | uni-muenchen.denih.gov |

| cis-1,2-cyclopentanediol | Mononuclear spiro compound | uni-muenchen.denih.gov |

| anhydroerythritol | Mononuclear spiro compound | uni-muenchen.denih.gov |

| 1,1′-bicyclohexyl-1,1′-diol | Dimeric double-spiro compound | uni-muenchen.denih.gov |

| perfluorpinacol | Dimeric double-spiro compound | uni-muenchen.denih.gov |

Stereocontrol and Enantioselective Synthesis in this compound Chemistry

Achieving stereocontrol—the controlled three-dimensional arrangement of atoms—is a significant challenge in synthetic chemistry. springernature.com In this compound chemistry, this involves controlling the configuration at the arsenic center or at adjacent carbon atoms. While the field is less developed than for other elements, some strategies for stereocontrol have been reported.

Some reactions involving arsoranes exhibit high intrinsic stereoselectivity. For example, the reaction of certain arsoranes with vinyl esters was found to produce trans-vinylcyclopropanes exclusively, demonstrating excellent stereocontrol in the formation of the cyclopropane (B1198618) ring. hku.hk

For enantioselective synthesis, which aims to produce one enantiomer of a chiral molecule in excess over the other, the use of chiral precursors or catalysts is the primary strategy. pressbooks.pub A key development in this area was the first synthesis of chiral arsonium salts. usa-journals.com These salts were obtained from triphenylarsine and chiral esters derived from menthol (B31143). usa-journals.com The resulting chiral arsonium ylides were subsequently used in asymmetric Wittig-type reactions, demonstrating the potential for transferring chirality from a starting material to a product via an this compound intermediate. usa-journals.com The development of efficient chiral catalysts for this compound reactions remains an important goal for expanding the scope of asymmetric synthesis in organoarsenic chemistry. pressbooks.pubnih.gov

Synthesis of Specific this compound Classes (e.g., Pentaorganoarsoranes, Iminoarsoranes)

The synthesis of specific classes of arsoranes, such as pentaorganoarsoranes and iminoarsoranes, involves distinct and specialized methodologies. These methods are tailored to the unique bonding and stability characteristics of each class.

Pentaorganoarsoranes

Pentaorganoarsoranes (AsR₅) are hypervalent arsenic compounds with five organic substituents. Their synthesis often involves the reaction of organolithium reagents with suitable arsenic precursors.

A prominent example is the synthesis of pentamethylthis compound (Me₅As), which is prepared in high yield through the reaction of methyllithium (B1224462) with trimethylarsine (B50810) dichloride (Me₃AsCl₂). vdoc.pub Similarly, pentaphenylthis compound (Ph₅As) can be formed by reacting phenyllithium (B1222949) with several possible arsenic(V) precursors, including triphenylarsine oxide (Ph₃AsO), tetraphenylarsonium bromide ([Ph₄As]Br), or the tosylimine Ph₃As=NSO₂C₆H₄Me. vdoc.pub

Another route to pentaorganoarsoranes involves the use of iminoarsoranes as intermediates. For instance, homoleptic penta(heteroaryl)arsoranes can be synthesized by treating iminoarsoranes with organolithium reagents. psu.edu Specifically, penta(2-thienyl)this compound and penta(2-furyl)this compound have been prepared from their respective tosyliminothis compound precursors and the corresponding organolithium reagent. psu.edu

Table 1: Synthesis of Selected Pentaorganoarsoranes

| Compound Name | Precursor(s) | Reagent | Product | Yield (%) |

| Pentamethylthis compound | Trimethylarsine dichloride | Methyllithium | Me₅As | High |

| Pentaphenylthis compound | Triphenylarsine oxide, Tetraphenylarsonium bromide, or N-Tosyl-triphenylarsine imine | Phenyllithium | Ph₅As | - |

| Penta(2-thienyl)this compound | 4-Tolylsulfonyliminotri(2-thienyl)this compound | 2-Thienyllithium | C₂₀H₁₅AsS₅ | 33 |

| Penta(2-furyl)this compound | 4-Tolylsulfonyliminotri(2-furyl)this compound | 2-Furyllithium | C₂₀H₁₅AsO₅ | 36 |

Iminoarsoranes

Iminoarsoranes are compounds containing an arsenic-nitrogen double bond. A common method for their preparation is the reaction of tertiary arsines with chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide). psu.edu This method has been successfully applied to synthesize 4-tolylsulfonyliminotri(2-thienyl)this compound and 4-tolylsulfonyliminotri(2-furyl)this compound from their corresponding tri(heteroaryl)arsines. psu.edu

The reaction of a bis(amido)-arsorane ligand with an organic azide (B81097) can also lead to the formation of an iminothis compound, which can be stabilized through coordination to a transition metal. sioc-journal.cnsioc-journal.cn For example, a bis(amido)-arsorene-iron(II) complex reacts with an organic azide (DippN₃) to form the first iminothis compound-transition-metal complex. sioc-journal.cnsioc-journal.cn

Table 2: Synthesis of Selected Iminoarsoranes

| Compound Name | Precursor(s) | Reagent | Product | Yield (%) |

| 4-Tolylsulfonyliminotri(2-thienyl)this compound | Tri(2-thienyl)arsine | Chloramine-T | C₁₉H₁₆AsNO₂S₄ | 67 |

| 4-Tolylsulfonyliminotri(2-furyl)this compound | Tri(2-furyl)arsine | Chloramine-T | C₁₉H₁₆AsNO₅S | 59 |

| (κ-N,N,N-dfpN₂AsNDipp)Fe(THF) | (κ-N,N,P-dfpN₂As)Fe(THF)₂ | DippN₃ | C₄₄H₄₇AsF₄FeN₄O | - |

Structural Elucidation and Bonding Characteristics of Arsoranes

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide crucial insights into the molecular structure, bonding, and dynamics of arsoranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F)

NMR spectroscopy is a powerful tool for determining the structure and dynamics of arsoranes in solution and solid states. Various nuclei can be probed, providing complementary information.

¹H NMR Spectroscopy: Proton NMR is routinely used to identify and characterize the organic substituents attached to the arsenic center. Chemical shifts and coupling patterns provide information about the connectivity and electronic environment of hydrogen atoms. For example, the ¹H NMR spectrum of (Me₃SiCH₂)₃AsCl₂ shows signals corresponding to the trimethylsilylmethyl groups. tandfonline.com In studies of arsoranes derived from diols, ¹H NMR spectra can indicate the presence of different isomers in solution. uni-muenchen.de

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of arsoranes. Chemical shifts are sensitive to the hybridization and electronic environment of carbon atoms. ¹³C NMR spectra of (Me₃SiCH₂)₃AsCl₂ have been reported. tandfonline.com Studies on spiro-arsoranes derived from carbohydrates have utilized ¹³C NMR to demonstrate typical patterns of syn/anti isomerism in solution. uni-muenchen.de The chemical shifts of carbon atoms adjacent to an As-bonding diol function are particularly informative. scispace.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is valuable for characterizing arsoranes containing fluorine substituents. The high sensitivity and large chemical shift range of the ¹⁹F nucleus make it particularly useful for studying the electronic environment around fluorine atoms and their coupling to other nuclei, including arsenic. Heteronuclear coupling between ¹⁹F and ⁷⁵As has been observed in compounds like AsF₆⁻, with a coupling constant of 930 Hz. huji.ac.il While direct ⁷⁵As NMR can yield broad lines, especially for asymmetric molecules, ¹⁹F NMR can indirectly provide information about the arsenic center in fluorinated arsoranes. huji.ac.il

NMR studies can reveal dynamic processes occurring in arsoranes, such as rapid pseudorotation in solution, as observed for penta(2-thienyl)- and penta(2-furyl)-arsorane. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman, provides information about the functional groups and bonding within arsorane molecules. These techniques probe the vibrational modes of the molecule.

IR Spectroscopy: Infrared spectra show absorption bands corresponding to specific bond vibrations. These bands can be used to identify the presence of various functional groups and to infer the strength and nature of chemical bonds. IR spectra of arsoranes have been reported in studies investigating their synthesis and properties. niscpr.res.in, uni-muenchen.de For example, the IR spectrum of a tricyclic acyloxy(carboxy)this compound showed characteristic bands in the C=O stretching region (1740s, 1685s cm⁻¹) and other regions corresponding to various vibrational modes. niscpr.res.in

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by probing different vibrational modes, particularly those involving symmetric stretches and vibrations of nonpolar bonds. Raman spectra have been used in the characterization of spiro-arsoranes. nih.gov, uni-muenchen.de Studies on inorganic arsoranes like AsCl₂F₃ have also utilized Raman spectroscopy for characterization. inist.fr

Combined IR and Raman studies provide a more complete picture of the vibrational landscape of arsoranes, aiding in structural assignment and understanding of bonding. nih.gov, uni-muenchen.de

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of arsoranes and to gain structural information through fragmentation patterns. Electron impact (EI) mass spectrometry has been applied to characterize arsoranes like (Me₃SiCH₂)₃AsCl₂. tandfonline.com, tandfonline.com High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI-MS), can provide accurate mass measurements, aiding in the confirmation of molecular formulas. rsc.org Mass spectra can also be used to study the gas-phase pyrolysis of arsoranes, revealing fragmentation pathways. psu.edu For example, mass spectral investigations of EMe₃X₂ (E = As or Sb, X = F or Cl) showed evidence of unimolecular elimination of HCl or reductive elimination of MeF upon pyrolysis. psu.edu

X-ray Crystallography and Diffraction Studies

Studies utilizing X-ray diffraction have provided detailed structural information for various arsoranes. The crystal structure of α-phenylselenomethoxycarbonylmethyl(triphenyl)this compound has been determined by X-ray diffraction, revealing double-bond characteristics in the As—C and Se—C bonds. iucr.org Single-crystal X-ray analysis has confirmed the spiro-arsorane structure in the solid state for compounds derived from vicinal diols and carbohydrates. nih.gov, uni-muenchen.de These studies have shown that the coordination geometry around the arsenic atom is often close to trigonal bipyramidal, although distortions can occur. uni-muenchen.de, acs.org For instance, the spiro-arsorane derived from methyl α-D-mannopyranoside exhibits a trigonal bipyramidal coordination geometry with only slight deviations from typical bond lengths and angles. uni-muenchen.de X-ray structures of spirocyclic arsoranes with bulky substituents have also been reported, indicating that structural distortions can be influenced by substituent and ring preferences. acs.org The first hexacoordinated this compound with 1,3,2-dioxarsenane rings and an internal N→As donor-acceptor bond was characterized by X-ray crystallography, providing insight into the stabilization of pentavalent arsenic through hexacoordination. acs.org

Data from X-ray crystallography studies are often deposited in databases like the Crystallography Open Database (COD), providing a valuable resource for structural comparisons. crystallography.net, ugr.es

Theoretical Descriptions of this compound Bonding

Theoretical models are employed to understand the electronic structure and bonding in arsoranes, complementing experimental findings.

Valence Shell Electron Pair Repulsion (VSEPR) Theory Applications

VSEPR theory is a simple yet effective model for predicting the geometry of molecules based on the repulsion between valence electron pairs around a central atom. For pentavalent arsenic in arsoranes (As(V)), VSEPR theory predicts a trigonal bipyramidal electron domain geometry. The ligands occupy either equatorial or axial positions, with lone pairs, if present, preferentially occupying equatorial sites.

In the context of arsoranes, the trigonal bipyramidal arrangement is commonly observed, as confirmed by X-ray crystallography. uni-muenchen.de, acs.org The theory helps in understanding the observed molecular geometries and the relative positions of different ligands. For example, in spirocyclic arsoranes derived from diols, the chelating diolate ligands typically span one axial and one equatorial position of the trigonal bipyramid. nih.gov While VSEPR provides a good starting point, more sophisticated theoretical calculations are often needed to fully describe the bonding, especially considering the potential involvement of arsenic d-orbitals (though their contribution is debated) and the influence of ligand electronegativity and steric effects on bond lengths and angles. psu.edu

Theoretical calculations, such as SCC-XCC methods, have been performed for simple this compound prototypes like AsH₅ and AsH₄F to understand their electronic structure and bonding. psu.edu These calculations can help interpret experimental data, such as photoelectron spectra, and provide insights into the nature of the As-ligand bonds. psu.edu

Data Tables

| Spectroscopic Technique | Information Provided | Example Application |

| ¹H NMR | Connectivity, electronic environment of protons | Characterization of organic substituents tandfonline.com, Isomer identification uni-muenchen.de |

| ¹³C NMR | Carbon skeleton structure, electronic environment of carbons | Characterization of carbon framework tandfonline.com, Isomerism studies uni-muenchen.de, scispace.com |

| ¹⁹F NMR | Environment of fluorine atoms, coupling to other nuclei | Characterization of fluorinated arsoranes, As-F coupling huji.ac.il |

| IR Spectroscopy | Functional groups, bond vibrations | Identification of functional groups, bonding nature niscpr.res.in, uni-muenchen.de |

| Raman Spectroscopy | Vibrational modes (complementary to IR) | Structural characterization of spiro-arsoranes nih.gov, uni-muenchen.de, inist.fr |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Molecular formula confirmation rsc.org, Pyrolysis studies psu.edu |

| X-ray Crystallography | Solid-state molecular structure, bond lengths/angles | Definitive structural determination iucr.org, nih.gov, uni-muenchen.de, acs.org, acs.org |

Detailed Research Findings

¹H and ¹³C NMR spectroscopy were used to characterize the crystalline this compound (Me₃SiCH₂)₃AsCl₂. tandfonline.com, tandfonline.com

X-ray diffraction revealed that α-phenylselenomethoxycarbonylmethyl(triphenyl)this compound is a stable α-organoselenoarsonium ylide with As—C and Se—C bonds exhibiting double-bond characteristics. iucr.org

Studies on spiro-arsoranes derived from diols and carbohydrates utilized single-crystal X-ray analysis, NMR, IR, Raman, and mass spectrometry for comprehensive characterization. nih.gov, uni-muenchen.de ¹³C NMR spectra showed typical patterns of syn/anti isomerism in solution for these compounds. uni-muenchen.de

Mass spectrometric investigations of gaseous arsoranes like AsMe₃X₂ (X = F, Cl) provided evidence for unimolecular elimination or reductive elimination pathways upon pyrolysis. psu.edu

X-ray crystallography of penta(2-furyl)-arsorane showed an only slightly distorted trigonal-bipyramidal configuration in the solid state, while NMR indicated rapid pseudorotation in solution. rsc.org

The first hexacoordinated this compound with 1,3,2-dioxarsenane rings and an internal N→As donor-acceptor bond was structurally characterized by X-ray crystallography, highlighting a strategy for stabilizing pentavalent arsenic. acs.org

VSEPR theory is applied to predict the trigonal bipyramidal geometry around the pentavalent arsenic center in arsoranes, which is generally consistent with experimental observations from X-ray crystallography. nih.gov, uni-muenchen.de, acs.org

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful tool used in quantum chemistry to analyze electron localization in molecular systems. mpg.dewikipedia.org It provides a visual representation of electron distribution, helping to identify core electrons, covalent bonds, and lone pairs. wikipedia.org ELF values range from 0 to 1, where values close to 1 indicate a high degree of electron localization. aps.orgresearchgate.net Analysis of arsoranes using ELF can provide insights into the nature of the bonding around the hypervalent arsenic center. High ELF values between arsenic and its ligands would suggest significant covalent character in these bonds. aps.orgresearchgate.net ELF can also reveal the presence and localization of lone pairs on the ligands or the central arsenic atom, contributing to a more complete understanding of the electron density distribution. wikipedia.org Topological analysis of the ELF distribution, involving the examination of its gradients and maxima (attractors), helps to define basins of attraction corresponding to core electrons, valence lone pairs, and bonding regions. jussieu.fr

Molecular Orbital (MO) Theory and Hybridization in Arsoranes

Molecular Orbital (MO) theory describes bonding in terms of molecular orbitals that are delocalized over the entire molecule, formed by the combination of atomic orbitals. americanboard.org Hybridization, often discussed within the Valence Bond theory framework, involves the mixing of atomic orbitals on a single atom to form new hybrid orbitals that are oriented to form bonds. libretexts.orglibretexts.org While distinct, MO theory and hybridization can offer complementary perspectives on bonding. reddit.comyoutube.com

In the context of pentacoordinate arsenic in arsoranes, traditional hybridization models might invoke the involvement of arsenic's valence s, p, and potentially d orbitals to form hybrid orbitals that accommodate the five ligands. However, the contribution of d-orbitals to hypervalent bonding is now considered less significant based on ab initio calculations. wikipedia.org

MO theory provides a more nuanced description, particularly for hypervalent compounds. The bonding in the apical positions of a TBP structure is often described using a three-center, four-electron (3c-4e) bond model. wikipedia.orgiitd.ac.in In this model, a p orbital on the central atom (arsenic) combines with atomic orbitals from the two apical ligands to form three molecular orbitals: one bonding, one non-bonding, and one antibonding. wikipedia.org The four electrons from the two apical ligands occupy the bonding and non-bonding orbitals, effectively delocalizing electron density over the three atoms. wikipedia.org This model helps explain the nature of the apical bonds, which are typically longer and weaker than the equatorial bonds.

For arsoranes with a TBP geometry, the equatorial bonds can be described as more conventional two-center, two-electron (2c-2e) bonds, potentially involving arsenic hybrid orbitals derived from its s and p orbitals. MO theory for arsoranes would involve combining the atomic orbitals of arsenic and its ligands to form a set of molecular orbitals that account for all valence electrons and describe the bonding interactions throughout the molecule. Studies on related pentacoordinate systems using MO theory have examined the contributions of different atomic orbitals to the molecular orbitals and the resulting bond characteristics. psu.edu

Hypervalency and Bonding Models in this compound Chemistry

Arsoranes are considered hypervalent compounds because the central arsenic atom appears to have more than eight valence electrons in a simple Lewis structure representation. wikipedia.orgmdpi.com The concept of hypervalency has evolved, and modern bonding models move beyond simple octet expansion involving d orbitals. wikipedia.orgmdpi.com

Several models attempt to explain the bonding in hypervalent compounds like arsoranes:

Three-Center, Four-Electron (3c-4e) Bond Model: As discussed in the MO theory section, this model is particularly relevant for describing the bonding in the apical positions of TBP arsoranes. wikipedia.orgiitd.ac.in It emphasizes the delocalization of electrons over the apical ligand-arsenic-apical ligand axis.

Charge Shift Bonding: This model proposes that the stability of some hypervalent compounds arises significantly from the resonance energy between covalent and ionic forms. iitd.ac.in It suggests that electron transfer from the central atom to the ligands plays a role. iitd.ac.in

Stereochemistry and Conformational Analysis

The stereochemistry of arsoranes, particularly those with different ligands, is complex due to the TBP geometry and the possibility of ligand rearrangement. Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation around single bonds or by processes like pseudorotation. iscnagpur.ac.inmaricopa.edu

Apicophilicity and Stereomutation in Arsoranes

Apicophilicity is the preference of certain ligands to occupy the apical positions in a TBP structure. ut.eeiupac.org Generally, more electronegative ligands tend to be apicophilic. This preference is influenced by electronic factors, as well as steric considerations.

Stereomutation refers to the process by which the ligands around the central arsenic atom can rearrange, leading to the interconversion of stereoisomers. ut.eeiupac.org The most common mechanism for stereomutation in TBP compounds is the Berry pseudorotation, which interconverts apical and equatorial ligands via a square pyramidal transition state. researchgate.net

Studies on arsoranes have investigated the apicophilicity of various ligands and the barriers to stereomutation. researchgate.netacs.org Factors such as the electronic properties and steric bulk of the ligands, as well as the rigidity of cyclic ligands (in spiroarsoranes), can influence the apicophilicity and the rate of stereomutation. researchgate.netacs.org For example, some studies have reported the isolation of this compound isomers with "reversed apicophilicity," where a typically apicophilic group occupies an equatorial position, and have investigated their stereomutation to the more stable isomers. acs.org The activation energy for stereomutation in arsoranes can be influenced by the nature of the ligands. acs.org

Polytopal Isomerization and Dynamic Equilibria

Polytopal isomerization refers to the interconversion of different coordination polyhedra. In the case of pentacoordinate arsoranes, this primarily involves the interconversion between TBP and square pyramidal geometries, often through processes like Berry pseudorotation. youtube.com These interconversion processes can lead to dynamic equilibria between different isomeric forms in solution. youtube.commonash.eduwikipedia.org

The existence and nature of these dynamic equilibria in arsoranes can be studied using spectroscopic techniques, such as NMR spectroscopy, which can provide information about the rates of interconversion and the relative populations of different isomers at equilibrium. acs.org The barriers to polytopal isomerization are related to the activation energies for stereomutation. acs.org The position of the dynamic equilibrium can be influenced by temperature, solvent, and the nature of the ligands.

Absolute Configuration Determination

Determining the absolute configuration of chiral arsoranes is crucial for understanding their properties and reactivity, particularly in stereoselective reactions. Absolute configuration refers to the precise three-dimensional arrangement of atoms in a chiral molecule. pdvpmtasgaon.edu.inpdx.edunih.gov

Methods for determining the absolute configuration of chiral molecules include:

Single Crystal X-ray Diffraction: If suitable single crystals can be obtained, X-ray diffraction can be used to determine the solid-state structure and, using anomalous dispersion, the absolute configuration. nih.govrsc.orgspectroscopyasia.com

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral sample. nih.govspectroscopyasia.com By comparing the experimental VCD spectrum with calculated spectra for different configurations, the absolute configuration can be assigned. nih.govspectroscopyasia.com VCD is particularly useful for determining the absolute configuration of molecules in solution without the need for crystallization. nih.govspectroscopyasia.com

Other Spectroscopic Methods and Computational Chemistry: Other spectroscopic techniques and computational methods, such as Density Functional Theory (DFT) calculations, can also play a role in determining or confirming the absolute configuration by comparing experimental data with calculated properties. nih.govspectroscopyasia.com

The determination of absolute configuration in arsoranes contributes to a complete stereochemical description and is important for studying their behavior in chiral environments or as potential chiral reagents or catalysts.

Reactivity and Reaction Mechanisms of Arsoranes

Fundamental Reaction Pathways

Arsoranes engage in several fundamental reaction pathways that underpin their synthetic utility. These pathways often involve changes in the bonding and oxidation state around the arsenic center.

Ligand Coupling Reactions in Arsorane Chemistry

Ligand coupling is a significant reaction pathway in the chemistry of hypervalent compounds, including arsoranes. This process involves the formation of a new bond between two ligands attached to the central atom, with the concomitant reduction of the central atom's oxidation state. In the context of arsoranes, ligand coupling can lead to the formation of various organic molecules by joining groups originally bonded to the arsenic atom. This type of reaction shows mechanistic similarities to reductive elimination in transition metal chemistry. princeton.educore.ac.uk

Oxidative Addition and Reductive Elimination Processes

While more commonly discussed in transition metal chemistry, concepts analogous to oxidative addition and reductive elimination are relevant to understanding this compound reactivity. Oxidative addition typically involves an increase in the oxidation state and coordination number of a metal center, while reductive elimination is the reverse process, leading to a decrease in oxidation state and coordination number and the formation of a new bond between two ligands. libretexts.orgwikipedia.orglibretexts.orgresearchgate.net In this compound chemistry, similar transformations around the pentavalent arsenic center can occur, leading to changes in the bonding and the formal oxidation state of arsenic, although the terminology might differ. These processes are fundamental in many catalytic cycles and bond-forming reactions. libretexts.orglibretexts.orgresearchgate.netwikipedia.orggrafiati.com

Specific Mechanistic Investigations

Specific reactions involving arsoranes have been studied to elucidate their detailed mechanisms, providing insights into the factors that govern their reactivity and selectivity.

Wittig-Type Olefination Reactions (Arsa-Wittig)

The Arsa-Wittig reaction is an important application of arsoranes in organic synthesis for the formation of carbon-carbon double bonds (alkenes), analogous to the well-known Wittig reaction involving phosphorus ylides. This reaction typically involves the condensation of an arsonium (B1239301) ylide with a carbonyl compound (aldehyde or ketone). revistadechimie.rorevistadechimie.ro Experimental evidence suggests that arsonium ylides can be more dipolar than their phosphonium (B103445) counterparts. revistadechimie.ro The mechanism of the Arsa-Wittig reaction is considered to follow a pathway similar to the Wittig reaction, generally involving the formation of an intermediate followed by decomposition to yield the alkene and an arsenic oxide species. iitr.ac.in The Arsa-Wittig reaction is noted for its potential for high E-selectivity in alkene formation under certain conditions. rsc.org

Formation of Epoxides from Pentacoordinated Organoarsenic Compounds

Pentacoordinated organoarsenic compounds (arsoranes) bearing a β-hydroxyethyl group have been shown to undergo a reaction with potassium hydride (KH) to yield the corresponding epoxides in almost quantitative yields. americanelements.comwikipedia.orgfishersci.canih.gov A series of these arsoranes, including compounds designated as 4a, 6a, and 6b, were synthesized and characterized, with their crystal structures determined by single crystal X-ray analysis. americanelements.comfishersci.ca

Monitoring the reaction of this compound 4a, which possesses an unsubstituted β-hydroxyethyl group, with KH in CD₃CN by ¹H and ¹⁹F NMR spectroscopy suggested the formation of a hexacoordinate arsenic anion as an intermediate. americanelements.comwikipedia.orgfishersci.ca However, further stereochemical investigations of the epoxide formation indicated that the reaction proceeds via an SN2 mechanism rather than a ligand coupling reaction (LCR) of the proposed hexacoordinate arsenic anion intermediate. americanelements.comwikipedia.orgfishersci.canih.gov Upon treatment with KH in CD₃CN, these arsoranes decompose to produce the corresponding epoxide. americanelements.comfishersci.ca

While specific quantitative yield data for each this compound (4a, 6a, 6b) from the search results is limited to the description "almost quantitatively", the general outcome of the reaction is consistently reported.

Reactions with Heterocumulenes and Activated Acetylenes

Research into the reactions of arsoranes with heterocumulenes (such as isocyanates, carbodiimides, and ketenes) and activated acetylenes reveals specific reaction pathways and the influence of the arsenic species involved.

Regarding activated acetylenes, it has been observed that triphenylarsine (B46628) oxide reacts with activated acetylenes to form stable arsoranes. nih.gov In contrast, no comparable reaction was noted when triphenylarsine was used under similar conditions. nih.gov This suggests a role for the arsenic oxidation state in facilitating the formation of arsoranes with activated acetylenes.

Information directly detailing the reactions of arsoranes as reactants with heterocumulenes in the provided search results is less extensive. One study mentions the reactions of (acylimino)triaryl-λ⁵-arsoranes with isocyanates, with mechanism elucidation attempted by DFT methods. Another snippet broadly mentions "Thiocarbonylphosphorane and this compound ligands. reactions with CO₂". However, detailed reaction mechanisms or specific findings for this compound reactions with isocyanates, carbodiimides, or ketenes were not comprehensively provided within the scope of the search results.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetic and thermodynamic properties of this compound reactions are influenced by the nature of the arsenic center and its bonding. A key aspect highlighted in the literature is the relative stability of different arsenic oxidation states.

The As(V) oxidation state, characteristic of arsoranes, is reported to be less thermodynamically stable compared to the P(V) oxidation state in analogous phosphorus compounds (phosphoranes). This difference in stability can influence the reaction pathways available to arsoranes. For instance, pentacoordinate arsoranes are known to undergo reductive elimination through ligand coupling.

Furthermore, the oxygen atom transfer reaction from arsine oxides (R₃As=O) to phosphines (PR₃) to form arsines (R₃As) and phosphine (B1218219) oxides (O=PR₃) is described as being both kinetically and thermodynamically accessible. This indicates that transformations involving changes in the oxidation state of arsenic in this compound-related species can occur with relatively favorable energy profiles.

Computational and Theoretical Studies of Arsoranes

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to the computational study of arsoranes and related arsenic-containing molecules. These approaches are used to investigate the electronic structure and predict various molecular properties.

DFT has been effectively employed to study organoarsenical compounds, providing insights into their energies, optimal geometries, and vibrational frequencies. uwaterloo.ca For instance, DFT calculations have been used to assess the toxicity of various arsenicals by examining their reaction energy profiles with biological molecules. nih.gov One study utilized the uB3LYP functional with a 6-31G(d) basis set to determine the energy barriers for reactions between several arsenicals and thiols, alcohols, and amines. nih.gov

Ab initio methods have also been applied to arsenic-containing compounds. For example, a study on phosphine (B1218219) and arsine derivatives used both MP2/aug-cc-pVTZ (ab initio) and DFT (B3PW91/aug-cc-pVTZ and B3LYP-D3/Def2-TZVPP) to analyze non-covalent interactions. researchgate.net Furthermore, ab initio calculations have been performed on arsabenzene, a related aromatic arsenic compound, to investigate its electronic structure and compare it to pyridine and phosphabenzene. rsc.org

The choice of computational method and basis set is crucial for obtaining accurate results. For example, in a study of arsine and its fluoro and chloro derivatives, various methods were employed, including B3LYP/cc-pVDZ, MP2/cc-pVDZ, and composite methods like CBS-QB3 and CBS-Q, to calculate thermochemical properties. researchgate.net

Prediction of Molecular Structures and Geometries

A key application of computational chemistry is the prediction of molecular structures and geometries. For arsoranes and related compounds, theoretical calculations can provide accurate bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

Computational studies on arsine and its derivatives have successfully predicted their molecular structures. researchgate.net DFT calculations, for instance, have been used to optimize the geometries of various organoarsenical complexes to their minimum energy structures. uwaterloo.caresearchgate.net These optimized structures are crucial for further calculations of other molecular properties.

The following table presents a selection of computationally determined structural parameters for arsine, which serves as a fundamental building block for understanding arsoranes.

| Compound | Method/Basis Set | Bond | Bond Length (Å) | Bond Angle (°) |

| Arsine (AsH₃) | B3LYP/cc-pVDZ | As-H | 1.523 | H-As-H: 92.1 |

| Arsine (AsH₃) | MP2/cc-pVDZ | As-H | 1.521 | H-As-H: 92.0 |

Data sourced from computational thermochemical studies of arsine and its derivatives. researchgate.net

These computational approaches are not limited to gas-phase molecules. They can also be applied to understand the structures of compounds in different phases. For instance, a combined experimental and computational study of morpholine borane demonstrated how DFT methods can be used to analyze structural variations between the solid and gas phases. researchgate.net

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are powerful tools for simulating spectroscopic parameters, which can aid in the interpretation of experimental spectra. For arsenic-containing compounds, the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application.

DFT calculations of NMR chemical shifts have become a standard approach for structure elucidation and assignment of resonances. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to compute shielding tensors, from which chemical shifts can be derived. nih.gov While direct computational studies on the NMR spectra of the parent arsorane are limited, the methodologies are well-established for a wide range of molecules and can be applied to this compound derivatives.

Theoretical calculations of vibrational frequencies are also a common output of quantum chemical studies and can be compared with experimental infrared (IR) and Raman spectra. For example, a DFT study on various water-soluble arsenicals calculated their vibrational frequencies to correlate with their acute toxicity. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanisms of chemical reactions involving arsoranes is crucial for predicting their reactivity and stability. Computational chemistry provides the tools to elucidate reaction pathways and analyze the high-energy transition states that connect reactants, intermediates, and products.

DFT calculations have been successfully used to map out the reaction pathways for various reactions involving arsenicals. For example, a study on the reaction of arsenicals with thiols identified the transition states and calculated the corresponding energy barriers, which were then correlated with the toxicity of the arsenicals. nih.gov The transition states were characterized by a single imaginary frequency corresponding to the reaction coordinate. nih.gov

Similarly, computational studies on the thermal dissociation of arsine and its derivatives have predicted the energetically most favorable dissociation pathways by calculating bond dissociation energies and locating the transition states for molecular fragment elimination. researchgate.net These calculations provide a detailed picture of the reaction mechanism at the molecular level.

The process of finding a transition state computationally involves methods like the nudged elastic band (NEB) method, which finds the minimum energy path between reactants and products. libretexts.org

Intermolecular Interactions and Non-covalent Bonding in this compound Systems

Non-covalent interactions play a critical role in the structure, stability, and reactivity of molecular systems, including those containing arsoranes. These interactions, while weaker than covalent bonds, can significantly influence the properties of molecules in the condensed phase.

Computational studies have been employed to investigate non-covalent interactions in arsenic-containing compounds. A study on phosphine and arsine derivatives utilized ab initio and DFT methods to perform an energy decomposition analysis of the non-covalent interactions. researchgate.net

A significant type of non-covalent interaction involving arsenic is the pnictogen bond, which is an attractive interaction between an electrophilic region on a covalently bound arsenic atom and a nucleophile. nih.gov The existence and characteristics of arsenic-centered pnictogen bonds have been demonstrated through analysis of crystal structures from the Cambridge Structural Database (CSD) and the Inorganic Chemistry Structural Database (ICSD). nih.gov These studies highlight the ability of arsenic to act as an electrophilic agent, forming σ-hole or π-hole interactions that contribute to the stability of the crystal lattice. nih.gov

Advanced Applications of Arsoranes in Organic Synthesis and Catalysis

Arsoranes as Reagents in Stereoselective Transformations

Arsoranes, particularly arsenic ylides, have demonstrated significant utility as reagents in stereoselective synthesis, enabling the controlled formation of specific stereoisomers. tandfonline.comtandfonline.commasterorganicchemistry.com A stereoselective reaction is one that preferentially forms one stereoisomer over another. masterorganicchemistry.comstereoelectronics.org This selectivity is crucial in the synthesis of complex molecules like pharmaceuticals and natural products, where the biological activity is often dependent on a specific stereochemistry. chemistrytalk.org

A notable application of arsoranes is in the stereoselective synthesis of olefins. tandfonline.comtandfonline.com For instance, the Wittig-type reaction of arsonium (B1239301) ylides with aldehydes and ketones can provide high stereoselectivity, often favoring the formation of (E)-alkenes. usa-journals.com The nature of the substituents on both the ylide and the carbonyl compound, as well as the reaction conditions, can influence the stereochemical outcome. rsc.orgresearchgate.net

One prominent example is the highly stereoselective synthesis of pear ester, ethyl (2E, 4Z)-2,4-decadienoate, utilizing an arsenic ylide. tandfonline.comtandfonline.com The condensation of 3-ethoxycarbonylallylidene triphenylarsorane with 2-octynal yielded ethyl E-2-decen-4-ynoate with no detectable Z-isomer. tandfonline.com Subsequent Lindlar reduction of the acetylenic bond afforded the desired pear ester with high stereoselectivity. tandfonline.com In contrast, the corresponding phosphorus ylide produced a mixture of four isomers, highlighting the superior stereocontrol of the arsenic ylide in this specific transformation. tandfonline.com

Furthermore, chiral arsonium ylides have been developed for asymmetric Wittig reactions. usa-journals.com The synthesis of chiral arsonium salts derived from menthol (B31143) has been reported, which can then be converted to the corresponding chiral ylides. usa-journals.com These chiral reagents have been used in the asymmetric olefination of 4-substituted cyclohexanones, demonstrating the potential of arsoranes in enantioselective synthesis. usa-journals.com

The stereoselectivity of this compound-mediated reactions is often attributed to the specific geometry of the transition state. rsc.orgresearchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the reaction mechanisms and understand the factors governing diastereoselectivity. rsc.org These studies have revealed that steric interactions and weak hydrogen bonding can play a crucial role in determining the preferred reaction pathway and, consequently, the stereochemical outcome. rsc.orgresearchgate.net

Organoarsenic Redox Catalysis

Organoarsenic compounds can participate in redox catalysis, a process that leverages the reversible two-electron redox couple between As(III) and As(V) to facilitate chemical transformations. mit.edu This capability is analogous to the well-established redox chemistry of organophosphorus compounds, although organoarsenic redox catalysis is a less developed field. mit.edu The similar valence orbital ionization energies of phosphorus and arsenic suggest comparable redox reactivity. mit.edu

The fundamental principle of organoarsenic redox catalysis involves the oxidation of an As(III) species to an As(V) species by a substrate, followed by a reduction step that regenerates the As(III) catalyst and yields the final product. mit.edunih.gov Mild oxidants are often sufficient to effect the As(III) to As(V) oxidation. mit.edu

While dedicated organoarsenic redox catalytic cycles are an emerging area of research, the underlying redox behavior is well-documented. For instance, the oxidation of As(III) compounds to stable As(V) species is a common reaction. mit.edu Arsenite oxidase, a molybdenum-containing enzyme, catalyzes the two-electron oxidation of arsenite (As(III)) to arsenate (As(V)). nih.gov This biological process highlights the facility of the As(III)/As(V) redox couple. The enzyme itself undergoes a redox cycle where the molybdenum center is reduced and then reoxidized. nih.gov

In synthetic chemistry, the redox properties of organoarsenic compounds are implicitly used in various transformations. For example, the generation of arsonium ylides from arsonium salts can be considered part of a potential redox cycle. mit.edu While not always part of a closed catalytic loop, these redox transformations are fundamental to the reactivity of arsoranes. The development of true organoarsenic redox catalytic systems, where the arsenic species is turned over multiple times, remains a promising area for future research. mit.edu

Role in Cyclopropanation Reactions

Arsoranes, specifically arsenic ylides, serve as effective reagents for the synthesis of cyclopropane (B1198618) rings, which are important structural motifs in numerous natural products and biologically active molecules. rsc.orgresearchgate.netresearchgate.net The reaction typically involves the addition of the arsenic ylide to an α,β-unsaturated compound, such as an enone, followed by an intramolecular ring closure to form the cyclopropane ring. rsc.org

The stereoselectivity of arsenic ylide-mediated cyclopropanation has been a subject of both experimental and theoretical investigation. rsc.orgresearchgate.net The substituents on the ylide and the enone, as well as the reaction conditions, can significantly influence the diastereoselectivity of the cyclopropanation. rsc.org

Theoretical studies using Density Functional Theory (DFT) have provided insights into the mechanism and stereochemical outcome of these reactions. rsc.orgresearchgate.net For instance, in the reaction of arsenic ylides with enones, the initial addition of the ylide to the double bond is often the diastereoselectivity-determining step. rsc.org The calculations have shown that steric interactions and weak C-H···O hydrogen bonds in the transition states are key factors controlling the facial selectivity and the relative orientation of the reactants. rsc.org

Depending on the nature of the arsenic ylide (e.g., stabilized, semistabilized, or non-stabilized), the reaction can proceed through different pathways, leading to either cis or trans cyclopropanes. rsc.orgresearchgate.net For example, it has been shown that stabilized and semistabilized arsenic ylides can follow different addition modes, influencing the final stereochemistry of the cyclopropane product. researchgate.net The subtle interplay of electronic and steric factors governs the preference for a particular reaction pathway. rsc.org The reaction of arsenic ylides with a variety of α,β-unsaturated esters, ketones, aldehydes, and nitriles has been shown to afford cyclopropyl (B3062369) compounds in good yields. researchgate.net

Synthesis of Carbonyl Compounds (e.g., β-Ketoesters, β-Diketones) via Stabilized Arsoranes

Stabilized arsoranes are valuable reagents for the synthesis of various carbonyl compounds, including β-ketoesters and β-diketones. sioc-journal.cnrsc.orgorganic-chemistry.org These products are important building blocks in organic synthesis. rsc.orgresearchgate.net Stabilized arsoranes are arsenic ylides that contain an electron-withdrawing group (e.g., an ester or ketone) on the carbanionic center, which delocalizes the negative charge and increases the stability of the ylide.

A facile and efficient method for the synthesis of β-ketoesters and β-diketones involves the reaction of stabilized arsoranes with acyl chlorides or acid anhydrides. sioc-journal.cn The reaction proceeds via the acylation of the ylidic carbon, followed by the elimination of triphenylarsine (B46628) oxide to afford the desired β-dicarbonyl compound. This method offers a convenient route to these valuable synthetic intermediates. sioc-journal.cn

The general applicability of this methodology has been demonstrated with a range of substrates. For example, the reaction of carbethoxymethylenetriphenylthis compound with various acid chlorides leads to the formation of the corresponding β-ketoesters in good yields. Similarly, the use of acetylmethylenetriphenylthis compound allows for the synthesis of β-diketones. sioc-journal.cn

This approach provides an alternative to traditional methods for the synthesis of β-dicarbonyl compounds, such as the Claisen condensation. researchgate.netorganic-chemistry.org The use of stabilized arsoranes can offer advantages in terms of reaction conditions and substrate scope.

Development of Novel Ligand Systems for Transition Metal Catalysis

Organoarsenic compounds, including arsoranes and tertiary arsines, have been explored as ligands for transition metal catalysis. nih.govrsc.orgnih.gov The electronic and steric properties of arsenic-based ligands can be tuned to influence the reactivity and selectivity of the metal center, leading to the development of novel catalytic systems. nih.gov

Triphenylarsine (AsPh₃) is a well-known ligand in transition metal chemistry. usa-journals.com It has been used in various catalytic reactions, such as the Stille reaction, where it has been shown to lead to significant rate accelerations compared to its phosphine (B1218219) analogs in certain cases. usa-journals.com The combination of Pd₂(dba)₃ and AsPh₃ has been reported as a powerful catalyst system for palladium(0)-mediated C-C bond formation. usa-journals.com

The development of more sophisticated arsenic-containing ligands is an active area of research. ugr.esresearchgate.net These ligands can be designed to have specific steric and electronic properties to control the outcome of a catalytic reaction. For example, multidentate ligands incorporating one or more arsenic donor atoms can provide enhanced stability and control over the coordination geometry of the metal complex. nih.gov

The unique properties of arsenic ligands stem from the electronic structure of the arsenic atom. mit.edu Compared to phosphorus, arsenic is less electronegative and has more diffuse orbitals, which can lead to different bonding characteristics with transition metals. mit.edu These differences can manifest in the catalytic activity and selectivity of the resulting metal complexes. nih.gov The development of new this compound-based and other organoarsenic ligands holds promise for the discovery of new catalytic transformations and the improvement of existing catalytic processes. nih.govrsc.org

Comparative Studies with Other Hypervalent Main Group Compounds

Analogies and Differences with Phosphoranes

Arsoranes (AsH₅) and phosphoranes (PH₅) share fundamental structural and electronic features as pentacoordinated Group 15 compounds. Both typically adopt a trigonal-bipyramidal (TBP) geometry, which is explained by valence shell electron pair repulsion (VSEPR) theory and molecular orbital models involving a three-center, four-electron (3c-4e) bond for the two axial ligands. almerja.comiitd.ac.in However, significant differences arise from the intrinsic properties of arsenic versus phosphorus.

Structural and Bonding Differences:

Apicophilicity: In TBP structures, electronegative substituents preferentially occupy the axial (apical) positions, a concept known as apicophilicity. This preference is generally less pronounced in arsoranes than in phosphoranes. The energy difference between isomers with axial versus equatorial electronegative groups is smaller for arsoranes. Kinetic studies on the isomerization of anti-apicophilic arsoranes (where a less electronegative group, like carbon, is forced into an apical position) to their more stable isomers show significantly lower activation free energies compared to analogous phosphoranes. acs.org This indicates a greater structural flexibility and a lower energetic penalty for violating the apicophilicity rule in arsenic-based systems. acs.org

Pseudorotation: Like phosphoranes, arsoranes can undergo rapid intramolecular ligand exchange between axial and equatorial positions, typically via the Berry pseudorotation mechanism. However, the energy barriers for these processes can differ. For example, the activation free energy for pseudorotation in certain complex arsoranes was found to be lower than for their phosphorus counterparts, suggesting a more facile isomerization process. acs.org

Reactivity and Stability:

Stability: Arsoranes are generally less stable and more reactive than their phosphorane analogues. psu.edursc.org This is attributed to the weaker arsenic-ligand bonds and the greater polarizability of arsenic. While many phosphoranes are stable, isolable compounds, the synthesis of stable arsoranes often requires specific stabilizing structural features, such as incorporation into spirocyclic systems or the presence of bulky or electron-withdrawing ligands. psu.edudntb.gov.ua

Reactivity: The increased reactivity of arsoranes is evident in various reactions. For example, in aza-Wittig type reactions, the reactivity of iminopnictoranes was found to increase down the group, with the iminoarsorane being more reactive than the corresponding iminophosphorane. rsc.orgepdf.pub Similarly, the greater ease of substitution at an arsenic center, where pentacoordinate transition states are more readily achieved, highlights the difference in reactivity compared to phosphorus. psu.edu

| Property | Phosphoranes (P) | Arsoranes (As) | Reference |

|---|---|---|---|

| Central Atom Size (van der Waals radius) | ~1.80 Å | ~1.85 Å | nih.gov |

| Bond Strength (E-L) | Stronger | Weaker | nih.gov |

| Overall Stability | Generally more stable | Generally less stable, more reactive | psu.edu |

| Apicophilicity | More pronounced preference for electronegative groups at axial sites | Less pronounced preference; lower energy penalty for anti-apicophilic structures | acs.org |

| Pseudorotation Barrier | Higher | Lower | acs.org |

| Ease of Substitution at Center | Less facile | More facile | psu.edu |

Comparisons with Stiboranes and Bismuthoranes

Moving down Group 15 from arsenic to antimony (Sb) and bismuth (Bi), the trend of decreasing stability and increasing reactivity for pentavalent compounds continues. Stiboranes (SbH₅) and bismuthoranes (BiH₅) are significantly less stable than arsoranes.

Stability Trends: The stability of pentavalent pnictoranes decreases markedly down the group: Phosphorane > this compound > Stiborane (B1235608) > Bismuthorane (B1254471). nih.govrsc.org The parent bismuthorane (BiH₅) is a computationally predicted species and is expected to be extremely unstable. nih.gov This trend is largely driven by the increasing metallic character of the elements and the growing influence of the inert pair effect, which favors the +3 oxidation state for heavier elements like Sb and Bi. nih.govlibretexts.orgsoton.ac.uk Consequently, Bi(V) is the least stable among the Pn(V) congeners. nih.gov

Reactivity and Bonding: In a comparative study of (tropon-2-ylimino)pnictoranes, the this compound derivative was isolated as a stable crystalline compound, whereas the stiborane and bismuthorane analogues were too sensitive to moisture to be isolated and had to be generated in situ. rsc.orgquora.com This highlights the dramatic decrease in stability. The study also clarified that the dipolar character and nucleophilicity, reflecting reactivity in processes like the aza-Wittig reaction, increase in the order P < As < Sb < Bi. rsc.orgepdf.pub The bonds to the central atom become longer and weaker down the group, as seen in a comparison of organometallic chlorides where the M-Cl bond length increases from Sb (2.4793(10) Å) to Bi (2.5803(10) Å) in analogous structures. researchgate.net

| Pnictorane Type (M in RN=MPh₃) | Relative Stability | Relative Reactivity | Reference |

|---|---|---|---|

| Iminophosphorane (P) | Highest | Lowest | rsc.org |

| Iminothis compound (As) | High (isolable) | Intermediate | rsc.orgquora.com |

| Iminostiborane (Sb) | Low (in situ generation) | High | rsc.orgquora.com |

| Iminobismuthorane (Bi) | Lowest (in situ generation) | Highest | rsc.orgquora.com |

Electronic and Structural Trends Across Group 15 Elements

The differences observed among phosphoranes, arsoranes, stiboranes, and bismuthoranes are a direct consequence of the periodic trends of the Group 15 elements (N, P, As, Sb, Bi). libretexts.org

Inert Pair Effect: A crucial factor for the heavier elements (Sb, Bi) is the inert pair effect. nih.gov This relativistic effect leads to a contraction of the valence s-orbital, making the ns² electrons less available for bonding. Consequently, the +3 oxidation state becomes progressively more stable than the +5 state down the group. soton.ac.uk This is the primary reason for the pronounced instability of stiboranes and especially bismuthoranes, as Sb(V) and Bi(V) are strong oxidizing agents. nih.gov

Hybridization and Bonding: For the heavier pnictogens (As, Sb, Bi), the energy difference between the valence s and p orbitals increases, leading to less efficient hybridization. nih.gov Bonds in their hydride compounds, for example, tend to be formed from increasingly unhybridized p-orbitals. nih.gov In hypervalent compounds, the bonding is best described by a molecular orbital approach, such as the three-center-four-electron (3c-4e) bond model for the hypervalent axis, rather than invoking d-orbital participation, which is now considered insignificant for these main group elements. almerja.com

| Element | Atomic Radius (pm) | Electronegativity (Pauling) | First Ionization Energy (kJ/mol) | Stability of +5 Oxidation State | Reference |

|---|---|---|---|---|---|

| P | 106 | 2.19 | 1011.8 | Relatively Stable | almerja.comlibretexts.org |

| As | 119 | 2.18 | 947.0 | Moderately Stable | almerja.comlibretexts.org |

| Sb | 138 | 2.05 | 834.0 | Unstable | almerja.comlibretexts.org |

| Bi | 146 | 2.02 | 703.0 | Very Unstable | almerja.comlibretexts.org |

Future Directions and Emerging Research Areas in Arsorane Chemistry

Development of Sustainable Synthetic Methodologies

A significant barrier to the advancement of organoarsenic chemistry has been the hazardous nature of traditional synthetic routes, which often rely on toxic and volatile starting materials like arsenic halides. nih.govontosight.ai The development of sustainable and safer synthetic protocols is, therefore, a primary focus of current research.

A key innovation in this area is the Nonvolatile Intermediate Transformation (NIT) method. nih.govresearchgate.net This approach utilizes nonvolatile inorganic arsenic precursors to generate key intermediates like cyclooligoarsines. nih.govresearchgate.netresearchgate.net These intermediates can then be safely converted into a variety of functional organoarsenic compounds, including arsoranes. This strategy mitigates the risks associated with handling volatile and highly toxic arsenic compounds, aligning with the principles of green chemistry which prioritize minimizing waste and energy consumption. nih.govnumberanalytics.com The broader movement towards sustainable synthesis encourages the use of renewable feedstocks and biocatalysis, concepts that could be further integrated into arsorane synthesis in the future. numberanalytics.comgesundheitsindustrie-bw.de

Key Features of Sustainable Synthetic Approaches

| Feature | Description | Research Focus |

|---|---|---|

| Reduced Hazard Precursors | Shifting from volatile, highly toxic arsenic halides to nonvolatile inorganic precursors. nih.gov | Development of Nonvolatile Intermediate Transformation (NIT) methods. researchgate.net |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. | Catalytic cycles that minimize stoichiometric waste. numberanalytics.comnih.gov |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. nih.gov | Exploration of photocatalysis and other low-energy activation methods. rsc.org |

| Renewable Feedstocks | Investigating the use of biomass-derived starting materials. numberanalytics.com | A nascent area in organoarsenic chemistry with potential for future development. |

Exploration of New Reactivity Modes and Catalytic Cycles

Arsoranes (AsH₅) and their derivatives are pentacoordinate arsenic compounds that exhibit unique reactivity. qmul.ac.uk The arsenic center can participate in redox cycles, making these compounds promising candidates for catalysis. Research is focused on harnessing the As(V)/As(III) redox couple, which is analogous to the well-studied P(V)/P(III) couple in phosphorus chemistry, for novel chemical transformations. nih.gov

Catalytic cycles involving organoarsenic compounds have been demonstrated for several reactions. For instance, the deoxygenation of arsine oxides (R₃As=O) can be coupled with other reactions to create catalytic cycles for transformations like the Wittig and Staudinger reactions. nih.gov In these cycles, the this compound or a related pentavalent arsenic species undergoes reductive elimination, and the resulting trivalent arsenic compound is then re-oxidized to complete the cycle.

Emerging areas include the use of arsoranes in cycloaddition reactions and as ligands in transition metal catalysis. ugent.bemdpi.com For example, arsoranes are known to react with activated esters and ketones to yield cyclopropanes. ugent.be Furthermore, triphenylarsine (B46628), a related organoarsenic compound, has been shown to accelerate the rate of Stille coupling reactions. researchgate.net The development of visible-light-mediated energy transfer photocatalysis offers another exciting avenue for unlocking new reactivity modes in this compound chemistry, enabling selective bond cleavages and isomerizations. rsc.org

Examples of this compound-Related Catalytic Reactions

| Reaction Type | Description | Key Arsenic Species |

|---|---|---|

| Catalytic Wittig Reaction | Utilizes the deoxygenation of arsine oxides by phosphines to drive the catalytic cycle. nih.gov | Arsine Oxide (R₃As=O) / Arsine (R₃As) |

| Catalytic Staudinger Reaction | Involves the reduction of a P(V) iminophosphorane, with potential for an analogous arsenic-based cycle. nih.gov | Iminothis compound (hypothetical) / Arsine |

| Cyclopropanation | Reaction of an arsenic ylide (an this compound) with conjugated esters or ketones. ugent.be | This compound (as an arsenic ylide) |

| Redox Catalysis | General cycles based on the interconversion of As(V) and As(III) species. nih.gov | this compound / Arsine |

Advanced Applications in Materials Science (e.g., as Precursors)

Organoarsenic compounds, including arsoranes, are valuable precursors for the synthesis of advanced functional materials. ontosight.aipolytechnique.edu Their utility stems from their potential to decompose under controlled conditions to yield arsenic-containing materials with specific electronic or optical properties. The development of novel precursors is often a critical step in engineering new materials like thin films and porous structures. polytechnique.edu

A significant area of research is the synthesis of arsenic-containing π-conjugated molecules and polymers. nih.govresearchgate.net These materials are of interest for applications in electronics and photonics due to their unique properties, which can be tuned by incorporating the heavier p-block element arsenic into the conjugated system. researchgate.net For example, arsole (B1233406) derivatives, which can be synthesized via modern, safer routes, are building blocks for these advanced materials. nih.govresearchgate.net

Arsoranes and related organoarsenic compounds have been explored as precursors for semiconducting materials. ontosight.ai The "chimie douce" (soft chemistry) approach, which includes methods like metal-organic deposition (MOD), allows for the synthesis of materials from molecular precursors under mild conditions. researchgate.net This approach provides excellent control over the final material's purity, stoichiometry, and particle size. nih.gov The combination of new precursor selection criteria with automated robotic synthesis is poised to accelerate the discovery of novel inorganic materials from precursors like arsoranes. eurekalert.org

Potential Material Applications from this compound Precursors

| Material Type | Description | Precursor Example |

|---|---|---|

| Semiconductors | Materials like Gallium Arsenide (GaAs) are fundamental to the electronics industry. nih.gov | Organoarsenic compounds can serve as the arsenic source in deposition processes. ontosight.ai |

| π-Conjugated Polymers | Polymers containing arsenic in the backbone for novel electronic and optical properties. nih.gov | Arsole derivatives synthesized from cyclooligoarsine intermediates. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Crystalline materials with potential applications in gas storage and catalysis. | This compound-functionalized organic linkers. |

| Nanomaterials | Controlled synthesis of arsenic-containing quantum dots or nanoparticles. | Pyrolysis of compounds like trimethylthis compound. ontosight.ai |

Bio-inorganic Aspects and Environmental Chemical Transformations of Arsoranes

Bioinorganic chemistry investigates the role of elements like arsenic in biological systems. wikipedia.orgoup.com While often associated with toxicity, arsenic is also part of natural biogeochemical cycles, and some organisms have evolved specific metabolic pathways for organoarsenic compounds. rsc.orgusgs.gov Bacteria, for instance, can synthesize structurally unique organoarsenic natural products like arsinothricin. rsc.org Understanding these biosynthetic pathways is a key research area.

The environmental fate of organoarsenic compounds is a critical concern. researchgate.net Anthropogenic organoarsenicals, used for instance as feed additives in agriculture, can degrade in the environment to produce highly toxic inorganic arsenic forms, such as arsenate [As(V)] and arsenite [As(III)], leading to soil and groundwater contamination. rsc.org Research focuses on understanding the microbial transformations that govern the speciation and mobility of arsenic in the environment. usgs.gov This includes the study of enzymes like arsenate reductase, which bacteria use to convert arsenate to arsenite as part of a detoxification mechanism. nih.gov

Future research will likely focus on developing bioremediation strategies for arsenic contamination and exploring the potential of organoarsenic compounds in medicine, building on early work like Paul Ehrlich's use of organoarsenicals to treat syphilis. wikipedia.org The development of sensitive detection methods, such as fluorescence-based chemosensors, is also crucial for monitoring organoarsenic compounds in the environment. rsc.org

Q & A

Q. How can researchers address reproducibility challenges in Arsorane-based catalytic studies?

- Methodological Answer : Standardize catalyst preparation (e.g., calcination temperature, activation time) and report exact conditions in supplementary materials. Use interlaboratory studies to identify variability sources (e.g., moisture sensitivity). Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Data Presentation Guidelines

- Tables : Follow journal-specific formatting (e.g., Roman numerals for table numbering, footnotes with superscript letters). Include processed data directly relevant to the research question in the main text; raw data should be archived in appendices .

- Figures : Use color strategically (e.g., red for degradation products). Provide high-resolution files (300+ DPI) and specify software used for generation (e.g., OriginLab, PyMOL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.